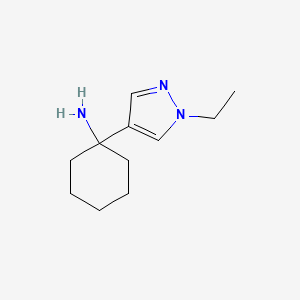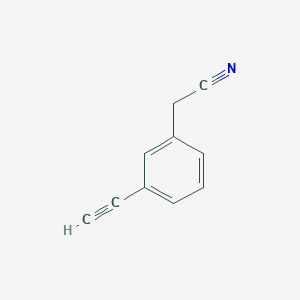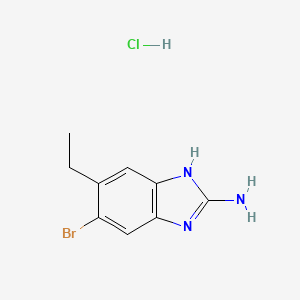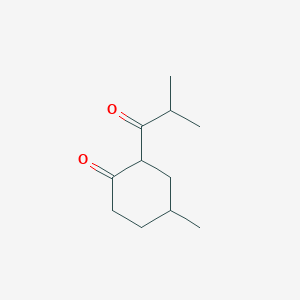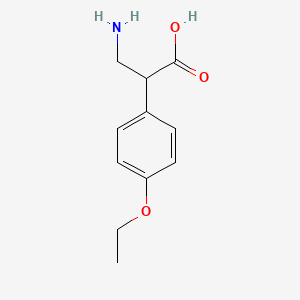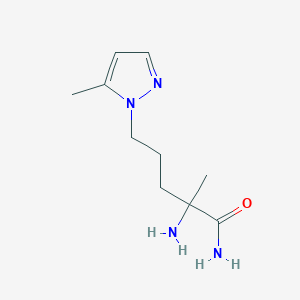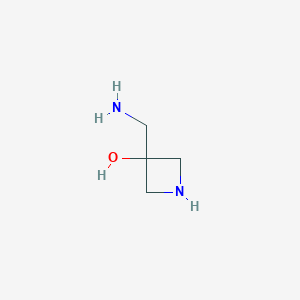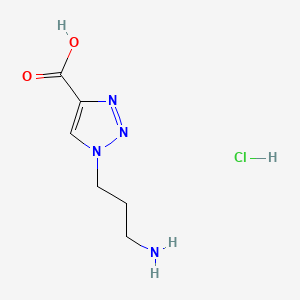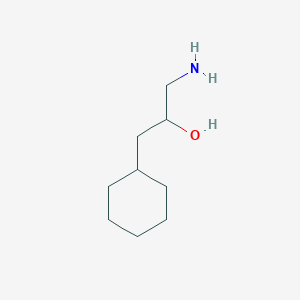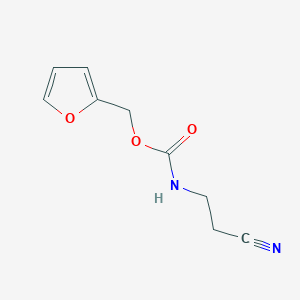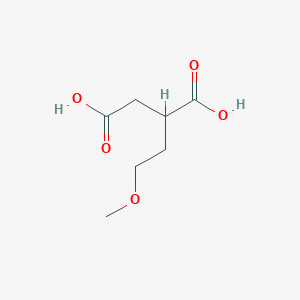
2-(2-Methoxyethyl)butanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxyethyl)butanedioic acid is an organic compound with the molecular formula C7H12O5 It is a derivative of butanedioic acid, featuring a methoxyethyl group attached to the second carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethyl)butanedioic acid typically involves the esterification of butanedioic acid with 2-methoxyethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methoxyethyl)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxyethyl)butanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Methoxyethyl)butanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl group can enhance the compound’s binding affinity to these targets, leading to changes in their activity. This can result in various biological effects, depending on the specific pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-2-(2-methoxy-2-oxoethyl)butanedioic acid: Similar in structure but contains a hydroxy group.
Butanedioic acid: The parent compound without the methoxyethyl group.
2-Methoxyethyl butanoate: An ester derivative with a similar functional group.
Uniqueness
2-(2-Methoxyethyl)butanedioic acid is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of more complex molecules and in the study of enzyme interactions.
Eigenschaften
CAS-Nummer |
88067-04-3 |
|---|---|
Molekularformel |
C7H12O5 |
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
2-(2-methoxyethyl)butanedioic acid |
InChI |
InChI=1S/C7H12O5/c1-12-3-2-5(7(10)11)4-6(8)9/h5H,2-4H2,1H3,(H,8,9)(H,10,11) |
InChI-Schlüssel |
LUIBMDAIAODUEP-UHFFFAOYSA-N |
Kanonische SMILES |
COCCC(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


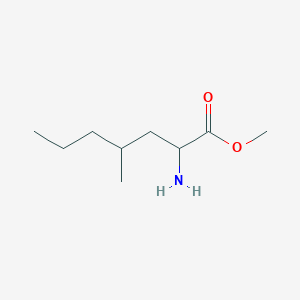

![3-[(Butan-2-yl)oxy]propan-1-amine](/img/structure/B15325347.png)
![6-fluoro-N-[(1-methylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B15325364.png)
